(R)-Merimepodib
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Overview
Description
®-Merimepodib is a chiral compound known for its potential therapeutic applications. It is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides. This inhibition can lead to a reduction in the proliferation of certain cells, making ®-Merimepodib a compound of interest in various medical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Merimepodib typically involves several steps, starting from commercially available starting materials. The key steps include:
Chiral Resolution: The separation of the racemic mixture into its enantiomers.
Chemical Synthesis: The construction of the ®-enantiomer through a series of chemical reactions, often involving the use of chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-Merimepodib may involve large-scale chiral resolution techniques or asymmetric synthesis methods. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification.
Chemical Reactions Analysis
Types of Reactions
®-Merimepodib undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction to form different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of ®-Merimepodib.
Scientific Research Applications
®-Merimepodib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on cell proliferation and metabolism.
Medicine: Explored as a potential therapeutic agent for conditions such as viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
®-Merimepodib exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, ®-Merimepodib reduces the availability of guanine nucleotides, leading to decreased cell proliferation. This mechanism makes it a potential candidate for treating diseases characterized by rapid cell division, such as cancer and viral infections.
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: Another IMPDH inhibitor with similar applications.
Ribavirin: An antiviral compound that also targets nucleotide synthesis.
Azathioprine: An immunosuppressive drug that affects purine synthesis.
Uniqueness
®-Merimepodib is unique in its specific inhibition of IMPDH and its potential therapeutic applications. Unlike some similar compounds, it has shown promise in both antiviral and anticancer research, making it a versatile compound in medical research.
Properties
Molecular Formula |
C23H24N4O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(3R)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1 |
InChI Key |
JBPUGFODGPKTDW-GOSISDBHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@@H]3CCOC3)C4=CN=CO4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
Origin of Product |
United States |
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